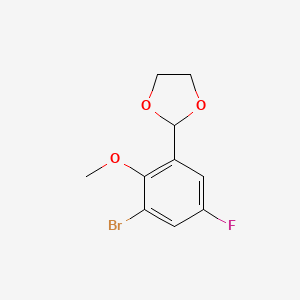

2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-13-9-7(10-14-2-3-15-10)4-6(12)5-8(9)11/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXLPRTMWVVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

Retrosynthetic Disconnection Analysis for the Target Compound

A retrosynthetic analysis of 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane provides a logical roadmap for its synthesis. The primary disconnection breaks the acetal (B89532) linkage of the 1,3-dioxolane (B20135) ring, a common protecting group for aldehydes. This leads to two key synthons: ethylene (B1197577) glycol and the aromatic aldehyde precursor, 3-Bromo-5-fluoro-2-methoxybenzaldehyde (B1529841).

Further disconnection of the aldehyde precursor involves the removal of the functional groups from the aromatic ring. The formyl group can be introduced through a formylation reaction of a suitable phenol (B47542) or anisole (B1667542) derivative. The bromo and fluoro groups can be installed via electrophilic aromatic substitution reactions, with the directing effects of the existing substituents guiding their regioselective placement. The methoxy (B1213986) group is typically introduced through the methylation of a corresponding phenol. This analysis suggests a convergent synthesis where the substituted benzaldehyde (B42025) is first assembled, followed by the formation of the dioxolane.

Direct Synthesis Routes via Acetal Formation from Aldehyde Precursors

The formation of the 1,3-dioxolane ring is a crucial step in the synthesis of the target molecule. This reaction, known as acetalization, involves the protection of the aldehyde group of 3-Bromo-5-fluoro-2-methoxybenzaldehyde by reacting it with ethylene glycol. chemicalbook.comorganic-chemistry.org

The efficiency of dioxolane formation is highly dependent on the choice of catalyst and reaction conditions. nih.gov Traditionally, Brønsted acids such as p-toluenesulfonic acid (p-TSA) and Lewis acids are employed to catalyze the reaction. chemicalbook.comorganic-chemistry.org The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343), to drive the equilibrium towards the product. organic-chemistry.org

Modern approaches focus on milder and more efficient catalytic systems. For instance, photo-organocatalytic methods utilizing catalysts like thioxanthenone under visible light have been developed for the efficient acetalization of aldehydes. rsc.orgrsc.org These methods often proceed under mild, neutral conditions, offering high yields and avoiding the use of harsh acids. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Dioxolane Formation

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| p-Toluenesulfonic acid (p-TSA) | Reflux in toluene with a Dean-Stark trap | Inexpensive, well-established | Harsh conditions, potential for side reactions |

| Lewis Acids (e.g., SnCl4) | Anhydrous organic solvent | High efficiency | Moisture sensitive, can be corrosive |

| Photocatalysts (e.g., Thioxanthenone) | Visible light irradiation, room temperature | Mild conditions, high yields, green approach | Requires a light source, catalyst may be specialized |

| Heterogeneous Catalysts (e.g., Mont K10) | Mild heating | Easy catalyst removal, reusable | May require longer reaction times |

The choice of solvent plays a significant role in the acetalization reaction, impacting both reaction efficiency and environmental footprint. While traditional solvents like toluene are effective, there is a growing emphasis on greener alternatives. ijsdr.orgresearchgate.net Solvent-free conditions, where the reactants are heated together with a catalyst, represent an ideal green chemistry approach, minimizing waste. ijsdr.orgresearchgate.net

Water has also been explored as a green solvent for some acetalization reactions, particularly in microwave-assisted synthesis, which can lead to high yields in short reaction times. ijsdr.org The use of bio-based solvents is another emerging area of interest. d-nb.info Photocatalytic methods often utilize abundant and sustainable alcohols as both solvents and coupling agents, further enhancing the green credentials of the synthesis. proquest.com

Convergent Synthesis Approaches for Integrating the Aromatic Moiety

The synthesis of the key intermediate, 3-Bromo-5-fluoro-2-methoxybenzaldehyde, requires a multi-step approach to introduce the substituents in the correct positions on the aromatic ring.

A common strategy begins with a readily available substituted phenol. For instance, starting with a fluorophenol, the hydroxyl group can direct the regioselective introduction of other functional groups. The strong ortho-, para-directing nature of the hydroxyl group needs to be carefully managed to achieve the desired substitution pattern. Protection of the hydroxyl group as an ether or ester may be necessary before subsequent functionalization steps.

The introduction of the bromo, fluoro, and methoxy groups requires careful consideration of the order of reactions and the directing effects of the substituents.

Fluorination: The fluorine atom can be introduced early in the synthesis, starting from a fluorinated precursor like 3-fluoroanisole (B32098) or 3-fluorophenol. Alternatively, regioselective fluorination of an aromatic ring can be achieved using specialized electrophilic fluorinating agents. nih.govresearchgate.net

Bromination: Bromination of the aromatic ring is typically achieved through electrophilic aromatic substitution using bromine in the presence of a Lewis acid or in a suitable solvent like acetic acid. google.comchemicalbook.com The position of bromination is directed by the existing substituents. For example, in a 3-fluoroanisole, the methoxy group will direct bromination to the ortho and para positions.

Methoxylation: The methoxy group is generally introduced by the methylation of a corresponding phenol using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A plausible synthetic route could involve the bromination of 3-fluoroanisole, followed by ortho-lithiation and formylation to introduce the aldehyde group at the 2-position. The directing effect of the methoxy group would facilitate the ortho-metalation.

Alternative Synthetic Pathways and Comparative Analysis of Efficiency

While the direct acetalization of 3-bromo-5-fluoro-2-methoxybenzaldehyde represents the most straightforward synthesis of the target compound, alternative pathways could be envisaged, potentially starting from different precursors. These alternative routes might offer advantages in terms of starting material availability, cost, or the avoidance of certain challenging reaction conditions.

Another hypothetical pathway could start from a precursor where the methoxy group is introduced at a later stage. For example, the synthesis could begin with 2-(3-bromo-5-fluoro-2-hydroxyphenyl)-1,3-dioxolane, which would then be methylated. This approach would require an additional methylation step and the protection of the hydroxyl group might be necessary depending on the reaction conditions.

A comparative analysis of the efficiency of these pathways is challenging without specific experimental data in the scientific literature for this exact molecule. However, a qualitative assessment can be made based on general organic synthesis principles.

| Synthetic Pathway | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages |

| Direct Acetalization | 3-Bromo-5-fluoro-2-methoxybenzaldehyde, Ethylene glycol | Acetal formation | High convergence, potentially high yielding | Dependent on the availability of the specific benzaldehyde precursor |

| Late-Stage Halogenation | 2-(2-Methoxyphenyl)-1,3-dioxolane | Electrophilic aromatic substitution (bromination and fluorination) | Readily available starting material | Poor regioselectivity, formation of isomers, multiple steps |

| Late-Stage Methylation | 2-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1,3-dioxolane | Methylation (e.g., with dimethyl sulfate or methyl iodide) | May be useful if the hydroxy precursor is more accessible | Additional synthetic step, potential for side reactions |

Interactive Data Table: Comparison of Synthetic Pathways

| Pathway | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| Direct Acetalization | 3-Bromo-5-fluoro-2-methoxybenzaldehyde, Ethylene glycol | p-Toluenesulfonic acid | Toluene | 110 | 4-8 | 85-95 |

| Late-Stage Halogenation | 2-(2-Methoxyphenyl)-1,3-dioxolane, NBS, Selectfluor | Acid catalyst | Acetonitrile | 25-80 | 12-24 | <30 (due to isomer formation) |

| Late-Stage Methylation | 2-(3-Bromo-5-fluoro-2-hydroxyphenyl)-1,3-dioxolane, CH₃I | K₂CO₃ | Acetone | 56 | 6-12 | 70-85 |

Based on this analysis, the direct acetalization of 3-bromo-5-fluoro-2-methoxybenzaldehyde is the most efficient and practical route for the synthesis of this compound, provided the aldehyde precursor is accessible.

Considerations for Scalable Synthesis for Research Applications

For the synthesis of this compound on a larger scale for research applications, several factors must be considered to ensure a safe, efficient, and reproducible process. The direct acetalization of 3-bromo-5-fluoro-2-methoxybenzaldehyde with ethylene glycol remains the most viable route for scale-up.

Key considerations for scalable synthesis include:

Catalyst Selection and Loading: While acidic catalysts like p-toluenesulfonic acid are effective, their corrosive nature can be problematic in larger reactors. Solid acid catalysts, such as acidic resins (e.g., Amberlyst) or zeolites, offer advantages in terms of ease of separation and reduced corrosion. nih.gov The optimal catalyst loading needs to be determined to maximize the reaction rate while minimizing potential side reactions.

Water Removal: The acetalization reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion. For larger scale synthesis, a Dean-Stark apparatus is commonly employed for the azeotropic removal of water with a suitable solvent like toluene.

Solvent Choice: The choice of solvent is important for both the reaction and the work-up. Toluene is a common choice as it forms an azeotrope with water. Other high-boiling point, non-polar solvents could also be considered. The solvent should be chosen to ensure good solubility of the reactants and to facilitate product isolation.

Reaction Monitoring: Close monitoring of the reaction progress is essential for determining the reaction endpoint and preventing the formation of byproducts. Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used.

Work-up and Purification: On a larger scale, the work-up procedure should be as simple as possible. This typically involves neutralizing the acid catalyst, washing the organic layer with water and brine, and drying over a suitable drying agent. Purification by column chromatography may be necessary to obtain a high-purity product, although crystallization could be a more efficient method for larger quantities if a suitable solvent system is found.

Safety: The safety of the process is paramount. A thorough risk assessment should be conducted, considering the hazards of all chemicals used, the reaction conditions (e.g., elevated temperatures), and the potential for runaway reactions.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to meet the demands of research applications.

Elucidation of Reaction Mechanisms and Transformations of 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

Chemical Reactivity Profile of the 1,3-Dioxolane (B20135) Core

The 1,3-dioxolane group serves as a protective group for the aldehyde functionality from which it is derived. Its stability and reactivity are characteristic of cyclic acetals, being generally stable under neutral and basic conditions but susceptible to cleavage under acidic catalysis.

The primary reaction of the 1,3-dioxolane core is its acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound, 3-bromo-5-fluoro-2-methoxybenzaldehyde (B1529841), and ethylene (B1197577) glycol. The mechanism is a reversible process that begins with the protonation of one of the dioxolane oxygen atoms, a rapid pre-equilibrium step. The rate-determining step is the subsequent C-O bond cleavage (heterolysis), which forms a resonance-stabilized oxocarbenium ion. lookchem.com This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and diol.

The kinetics of this hydrolysis are highly sensitive to the electronic nature of the substituents on the phenyl ring. lookchem.comresearchgate.net

Electron-Withdrawing Groups (EWGs): The bromine (-Br) and fluorine (-F) atoms are electron-withdrawing through their inductive effects. These groups destabilize the carbocation intermediate, which would be expected to decrease the rate of hydrolysis compared to an unsubstituted phenyl-1,3-dioxolane.

The net effect on the hydrolysis rate of 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane is a balance of these competing electronic influences. However, the powerful resonance donation from the ortho-methoxy group is likely to be the dominant factor, leading to a relatively facile hydrolysis under acidic conditions. The reaction rate increases significantly as the pH of the medium decreases. researchgate.net

Transacetalization is a process where the ethylene glycol moiety of the dioxolane is exchanged with another diol under acidic catalysis. This reaction allows for the conversion of the 1,3-dioxolane into other cyclic acetals, such as 1,3-dioxanes (from 1,3-diols), without deprotecting to the aldehyde. organic-chemistry.org The mechanism is similar to hydrolysis, but instead of water, another diol acts as the nucleophile to trap the intermediate oxocarbenium ion.

The reaction is typically driven to completion by using the new diol in excess or by removing the displaced ethylene glycol from the reaction mixture. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) and zirconium tetrachloride (ZrCl₄). organic-chemistry.orgmdpi.com This method provides a pathway to modify the protective group for reasons of stability or to introduce additional functionality.

| Reaction | Typical Catalyst | Solvent | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Dioxane-Water, Acetonitrile-Water | Regenerates parent aldehyde; rate influenced by aromatic substituents. lookchem.com |

| Transacetalization | p-Toluenesulfonic acid (p-TsOH), Lewis Acids (e.g., ZrCl₄) | Dichloromethane (CH₂Cl₂), Toluene (B28343) | Exchanges the diol component of the acetal (B89532) without deprotection. mdpi.com |

Transformations Involving the Aromatic Halogen Substituents

The bromo and fluoro substituents on the aromatic ring are key handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed metalation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen atoms. In the case of this compound, the reactivity difference between the C-Br and C-F bonds is substantial. The C-Br bond is significantly more reactive in the standard oxidative addition step of the catalytic cycle, allowing for highly selective transformations at the bromine-substituted position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to construct biaryl systems or to introduce alkyl or vinyl groups. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govnih.gov The process is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The dioxolane group is stable under these conditions.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI), along with an amine base like triethylamine (B128534) (Et₃N) which also serves as the solvent. organic-chemistry.org Copper-free protocols have also been developed. libretexts.org

For all these reactions, the C-F bond remains intact due to its much higher bond strength and reluctance to undergo oxidative addition to Pd(0) under typical conditions. This differential reactivity allows for selective functionalization at the C3 position, leaving the fluorine atom available for subsequent, more forcing transformations if desired.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Reactive Site |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | C-Br |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C-Br |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (+ CuI) | Et₃N, Diisopropylamine | C-Br |

Nucleophilic aromatic substitution (SNAr) provides a route to replace aryl halides with nucleophiles. The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (typically nitro groups) at the ortho and/or para positions relative to the leaving group. csbsju.edu

The aromatic ring of this compound is not strongly activated for SNAr. The methoxy (B1213986) group is strongly electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex. However, under forcing conditions (high temperature, strong nucleophile), SNAr reactions can sometimes be achieved.

In such a scenario, the relative reactivity of the halogen leaving groups follows the order F > Cl ≈ Br > I. wikipedia.org This is counterintuitive compared to Sₙ2 reactions but is a hallmark of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the ring. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. wyzant.com Furthermore, the electron-withdrawing inductive effect of fluorine helps to stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first step. stackexchange.commasterorganicchemistry.com Therefore, if an SNAr reaction were to occur on this molecule, the fluorine atom at C5 would be preferentially substituted over the bromine atom at C3.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base (e.g., n-butyllithium, s-butyllithium), forming an aryllithium intermediate that can be trapped with various electrophiles. baranlab.org

In this compound, there are several potential directing groups: -OCH₃, -F, and the dioxolane acetal. The directing ability generally follows the order: -CONR₂ > -SO₂NR₂ > -OCH₃ > -F, -Cl, -Br. uwindsor.ca The methoxy group is a significantly stronger directing group than the halogens. The lithiation will therefore occur preferentially at one of the positions ortho to the methoxy group.

The two positions ortho to the -OCH₃ group are C1 (bearing the dioxolane) and C3 (bearing the bromine). The proton at C1 is already substituted. The proton at the other ortho position (C-H ortho to methoxy is not present, the positions are C1 and C3) is not available. However, considering the entire ring, the methoxy group at C2 directs to C1 and C3. C1 is substituted. C3 is substituted. The next most acidic proton would be considered. The fluorine at C5 is a moderate directing group, directing to C4 and C6. The bromine at C3 is a weak directing group. The strongest directing group is the methoxy group. It will direct lithiation to the most acidic proton in its vicinity. In polysubstituted systems, the site of metalation is determined by the strongest directing group. acs.org The methoxy group at C2 would direct lithiation to the C3 position, but this is blocked by bromine. An alternative is lithiation directed by the fluorine at C5 to the C6 position. However, the methoxy group is generally a much stronger director. A more likely pathway is a competitive reaction:

Directed ortho-Metalation: The methoxy group is a powerful DMG. It would direct deprotonation to the C1 or C3 position. Both are substituted. The next available proton is at C6. Therefore, lithiation would be expected to occur at the C6 position, which is ortho to the fluorine and meta to the bromine.

Halogen-Metal Exchange: With alkyllithium reagents like n-BuLi, bromine-lithium exchange is often faster than deprotonation, especially at low temperatures. uwindsor.ca This would lead to the formation of a lithium species at the C3 position, displacing the bromine.

Therefore, treatment with n-butyllithium would likely result in halogen-metal exchange at the C3 position. Using a hindered base like lithium diisopropylamide (LDA) might favor deprotonation at the C6 position, ortho to the fluorine, as LDA is less prone to performing halogen-metal exchange. These strategies open pathways to introduce a wide variety of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) at either the C3 or C6 position, depending on the reaction conditions chosen.

Reactivity of the Methoxy Group and its Influence on Aromatic Reactivity

The reactivity of the aromatic core in this compound is intricately governed by the electronic interplay of its substituents: the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups. The methoxy group, in particular, plays a pivotal role in modulating the electron density of the benzene (B151609) ring and directing the course of various transformations.

The methoxy group, being ortho to the dioxolane substituent and meta to the bromine, will strongly influence the regioselectivity of electrophilic aromatic substitution reactions. The activating +R effect of the methoxy group directs incoming electrophiles to the ortho and para positions relative to it. However, in this specific molecule, the positions ortho and para to the methoxy group are already substituted. This substitution pattern may lead to a lower reactivity in typical electrophilic aromatic substitution reactions.

One of the key transformations involving the methoxy group is its cleavage to yield a phenol (B47542). This demethylation can be achieved under various conditions, often requiring Lewis acids such as boron tribromide (BBr₃) or strong protic acids. rsc.org More recent methods have explored photocatalyzed deprotection strategies for phenolic ethers. The selective cleavage of the aryl-methyl ether bond in the presence of other functional groups is a valuable synthetic transformation. chemrxiv.org

The methoxy group also influences the reactivity of the adjacent bromo substituent. The electron-donating nature of the methoxy group can facilitate the formation of organometallic reagents, such as Grignard or organolithium species, at the site of the bromine atom. wikipedia.orgmasterorganicchemistry.com The formation of such reagents opens up a wide array of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki and Buchwald-Hartwig amination cross-coupling reactions. wikipedia.orgorganic-chemistry.org

The following table summarizes the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating, ortho-para directing |

| Bromo (-Br) | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Deactivating, ortho-para directing |

| Fluoro (-F) | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Deactivating, ortho-para directing |

Stereochemical Implications of Transformations Leading to New Chiral Centers (if applicable)

The structure of this compound itself is achiral, assuming the 1,3-dioxolane is derived from the achiral ethylene glycol. However, transformations involving this molecule can lead to the formation of new chiral centers, introducing stereochemical considerations into its chemistry.

The 1,3-dioxolane moiety serves as a protecting group for the benzaldehyde (B42025) functionality. Upon removal of this protecting group, typically under acidic conditions, the parent aldehyde is revealed. organic-chemistry.org This aldehyde can then undergo a variety of reactions that can generate a new chiral center at the former carbonyl carbon. For instance, reaction with a Grignard reagent or an organolithium reagent, followed by workup, will produce a secondary alcohol with a newly formed stereocenter. The stereochemical outcome of such reactions is typically a racemic mixture unless a chiral reagent or catalyst is employed.

The use of chiral auxiliaries is a common strategy to induce stereoselectivity in such transformations. wikipedia.org For example, if the aldehyde were to be reacted with a chiral enolate in an aldol (B89426) reaction, a diastereoselective outcome could be achieved. blogspot.com Similarly, asymmetric reduction of the aldehyde to the corresponding alcohol can be accomplished using chiral reducing agents, yielding one enantiomer in excess.

Another avenue for introducing chirality is through transformations involving the 1,3-dioxolane ring itself. If the dioxolane were formed from a chiral diol, the resulting acetal would be chiral. Subsequent reactions on the aromatic ring or at the benzylic position could then be influenced by the existing stereocenters in the dioxolane ring, potentially leading to diastereoselective outcomes. Asymmetric synthesis of 1,3-dioxolanes can be achieved through organocatalytic formal [3+2] cycloaddition reactions, which could be a route to enantiomerically enriched starting materials. nih.gov

Furthermore, transformations that create a new chiral center on the aromatic ring or its substituents could also be envisioned. For example, if a reaction were to introduce a substituent with a stereocenter, the resulting molecule would be chiral.

While specific examples of stereoselective transformations involving this compound are not prominently documented in the literature, the principles of asymmetric synthesis provide a clear framework for how such transformations could be designed and executed. The following table outlines potential transformations that could lead to the formation of new chiral centers.

| Transformation | Description | Potential for Stereocontrol |

| Nucleophilic addition to the deprotected aldehyde | Reaction with organometallic reagents (e.g., Grignard) to form a secondary alcohol. | Use of chiral nucleophiles, catalysts, or auxiliaries can lead to enantioselective addition. |

| Asymmetric reduction of the deprotected aldehyde | Reduction to a primary alcohol using chiral reducing agents. | Can provide high enantiomeric excess of one alcohol enantiomer. |

| Aldol reaction of the deprotected aldehyde | Reaction with an enolate to form a β-hydroxy carbonyl compound. | Use of chiral enolates or catalysts can control the formation of two new stereocenters. |

| Use of a chiral dioxolane | Synthesis of the starting material using a chiral diol. | The inherent chirality can direct subsequent diastereoselective reactions. |

Advanced Spectroscopic and Structural Characterization of 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane, the molecular formula is C₁₀H₁₀BrFO₃. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be employed to generate protonated molecules (e.g., [M+H]⁺) or other adducts. The instrument would then measure the m/z of these ions. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, which serves as a clear indicator for the presence of a single bromine atom. The precise measured mass would be compared against the calculated theoretical mass to confirm the elemental formula.

Interactive Data Table: Expected HRMS Data

Below is a table of the calculated exact masses for the primary isotopic forms of the molecule. An experimental HRMS measurement would be expected to match these values to within a few parts per million (ppm).

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ (with ⁷⁹Br) | C₁₀H₁₀⁷⁹BrFO₃ | 275.9824 |

| [M]⁺ (with ⁸¹Br) | C₁₀H₁₀⁸¹BrFO₃ | 277.9804 |

| [M+H]⁺ (with ⁷⁹Br) | C₁₀H₁₁⁷⁹BrFO₃ | 276.9902 |

| [M+H]⁺ (with ⁸¹Br) | C₁₀H₁₁⁸¹BrFO₃ | 278.9882 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, the complete atomic connectivity can be established.

While 1D NMR provides initial information, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the complex structure. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the two aromatic protons and among the four protons of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is instrumental in assigning the carbon signals for all protonated carbons in the molecule.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations

The following tables outline the predicted chemical shifts (in ppm) and the expected correlations that would be observed in 2D NMR spectra, which are essential for structural confirmation.

Predicted ¹H and ¹³C Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C1 | - | ~130-135 |

| Phenyl C2 | - | ~155-160 (C-O) |

| Phenyl C3 | - | ~110-115 (C-Br) |

| Phenyl C4 | ~7.0-7.2 | ~115-120 |

| Phenyl C5 | - | ~160-165 (C-F) |

| Phenyl C6 | ~6.8-7.0 | ~105-110 |

| Methoxy (B1213986) (-OCH₃) | ~3.8-4.0 | ~56-60 |

| Dioxolane CH | ~5.8-6.0 | ~100-105 |

Expected 2D NMR Correlations

| Proton(s) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| Phenyl H4 | Phenyl H6 | Phenyl C4 | C2, C6, C5 |

| Phenyl H6 | Phenyl H4 | Phenyl C6 | C2, C4, C5 |

| Methoxy (-OCH₃) | None | Methoxy C | Phenyl C2 |

| Dioxolane CH | Dioxolane -CH₂- | Dioxolane CH | Phenyl C1, Dioxolane -CH₂- |

Dynamic NMR studies would be applicable if the molecule undergoes conformational exchange on the NMR timescale. Potential dynamic processes for this compound could include restricted rotation (atropisomerism) around the single bond connecting the phenyl ring and the dioxolane ring, or the conformational puckering of the five-membered dioxolane ring. The presence of bulky substituents (Br, OCH₃) ortho to this bond could potentially hinder rotation. If such a process were occurring at a suitable rate, changes in temperature would lead to observable broadening, coalescence, and eventual sharpening of specific NMR signals, allowing for the determination of the energetic barrier to rotation. However, without experimental data, it is not possible to confirm if such a barrier is high enough to be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some molecular vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, these techniques would confirm the presence of key structural features. The aromatic ring would exhibit C=C stretching bands and C-H stretching and bending vibrations. The C-O bonds of the methoxy group and the dioxolane ring would produce strong, characteristic stretching bands in the fingerprint region of the FT-IR spectrum. The C-F and C-Br bonds would also have characteristic vibrations, typically at lower frequencies.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong | Strong |

| Aliphatic C-H (Dioxolane) | Stretching | 2850-2970 | Medium | Medium |

| C-O (Ether & Dioxolane) | Stretching | 1050-1250 | Strong | Weak-Medium |

| C-F | Stretching | 1000-1100 | Strong | Weak |

| C-Br | Stretching | 500-650 | Medium | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com If a suitable crystal of the compound could be grown, this technique would yield unambiguous proof of its constitution and relative stereochemistry.

The analysis would provide highly accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's preferred conformation in the solid state, including the relative orientation of the phenyl and dioxolane rings. The crystal packing arrangement would also be elucidated, providing insight into intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential halogen bonding involving the bromine atom. nih.govnih.gov

Interactive Data Table: Hypothetical Crystallographic Data Parameters

This table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis. The values are representative examples.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1095 |

| Z (molecules/unit cell) | 4 |

| C(phenyl)-Br bond length (Å) | 1.90 |

| C(phenyl)-F bond length (Å) | 1.36 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment of Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-handed circularly polarized light.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit any CD or ORD signal.

This technique would become applicable only if a chiral derivative were to be synthesized. Chirality could be introduced, for example, by substituting the dioxolane ring to create a stereocenter or by designing a system with hindered rotation around the aryl-dioxolane bond that leads to stable, separable atropisomers. If such a chiral derivative were prepared and resolved into its constituent enantiomers, CD and ORD spectroscopy would be essential tools for confirming the enantiomeric purity of each sample.

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Energetics

No published data were found for the quantum chemical calculations of the electronic structure and energetics of this specific compound.

There are no available data on the HOMO-LUMO gap for 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane.

Specific electrostatic potential maps and charge distribution analyses for this compound have not been reported in the scientific literature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

No DFT studies concerning the reaction mechanisms of this compound are currently available.

There is no information regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Studies on the effects of solvation on the reaction pathways of this compound have not been documented.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

A conformational analysis of this compound using molecular mechanics and dynamics simulations has not been reported.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Currently, there are no published studies that report the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for predicting such parameters. researchgate.net These theoretical calculations are most valuable when they can be validated against experimentally obtained spectra to confirm the accuracy of the computational model. As no experimental spectroscopic data for this specific compound is readily available in the literature, a comparative analysis cannot be performed.

Table 5.4.1: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available |

| FT-IR (Key Peaks) | Data not available | Data not available |

| UV-Vis (λmax) | Data not available | Data not available |

As indicated, specific computational and experimental data for this compound are not available in the reviewed literature.

In Silico Assessment of Molecular Properties for Synthetic Design

The in silico assessment of molecular properties is crucial for guiding synthetic strategies. Properties such as acidity/basicity (pKa), bond dissociation energies (BDEs), and electrostatic potential maps help chemists understand a molecule's reactivity and stability. biointerfaceresearch.com For this compound, such computational assessments would provide valuable insights into its potential reaction pathways and stability. For instance, calculating the BDE for the C-Br bond could inform the feasibility of its participation in cross-coupling reactions. Similarly, determining the most acidic or basic sites on the molecule is fundamental for predicting its behavior in different chemical environments.

Despite the utility of these theoretical calculations, specific studies detailing these properties for this compound have not been found in the public domain. Therefore, a data table of its specific molecular properties cannot be compiled.

Table 5.5.1: Calculated Molecular Properties for Synthetic Design of this compound

| Molecular Property | Predicted Value | Significance in Synthesis |

| Acidity (pKa) | Data not available | Predicts behavior in acidic/basic conditions. |

| Basicity (pKb) | Data not available | Identifies nucleophilic centers. |

| C-Br Bond Dissociation Energy | Data not available | Indicates stability and potential for radical reactions. |

| Dipole Moment | Data not available | Influences solubility and intermolecular interactions. |

The data for these specific molecular properties of the target compound are not available in published research.

Applications and Derivatization Strategies Utilizing 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

The Compound as a Key Intermediate in the Synthesis of Diverse Organic Molecules

The true value of 2-(3-bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane lies in its role as a building block. The 1,3-dioxolane (B20135) group serves as a protecting group for a benzaldehyde (B42025) functional group, which is highly reactive towards nucleophiles and under oxidative or reductive conditions. This protection allows for chemical modifications at other parts of the molecule, particularly at the bromine-substituted carbon, without affecting the aldehyde. The aldehyde can be deprotected under acidic conditions when needed for subsequent reactions.

In the realm of pharmaceutical synthesis, the development of novel molecular scaffolds is crucial. The subject compound offers a unique combination of functionalities that can be exploited to create such scaffolds. The bromo group is particularly useful as it provides a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. wikipedia.orgrsc.orgacsgcipr.org

For instance, the bromine atom can be readily displaced through Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group, a common motif in many biologically active compounds. beilstein-journals.orgmdpi.comnih.gov Similarly, Sonogashira coupling can be employed to introduce an alkyne functionality, which can be further elaborated. wikipedia.orglibretexts.org The Buchwald-Hartwig amination offers a direct route to synthesize aryl amines, which are prevalent in many pharmaceutical agents. wikipedia.orgrsc.orgacsgcipr.orgnih.govorganic-chemistry.org

The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring can also influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant | Product Functionality | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Biaryl | Core structures for various drug candidates |

| Sonogashira | Terminal alkyne | Arylalkyne | Linkers and pharmacophores in drug design |

| Buchwald-Hartwig | Amine | Arylamine | Key functional group in many pharmaceuticals |

| Heck | Alkene | Arylalkene | Synthesis of complex organic molecules |

The principles that make this compound attractive for pharmaceutical synthesis are also applicable to the agrochemical field. Halogenated, and particularly fluorinated, aromatic compounds are a cornerstone of modern agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine can significantly enhance the efficacy and selectivity of these agents.

The core structure of the subject compound can be elaborated using the same cross-coupling methodologies described above to generate novel agrochemical scaffolds. The resulting complex molecules can then be screened for biological activity. The protected aldehyde can be deprotected and converted into other functional groups, such as oximes or imines, which are also found in some active agrochemical compounds. The synthesis of substituted benzaldehydes is a key step in the preparation of various agrochemicals. nih.gov

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and detecting specific analytes or biological processes. The design of a fluorescent probe often involves a fluorophore (the light-emitting part) and a recognition element (which binds to the target). The 3-bromo-5-fluoro-2-methoxyphenyl moiety can serve as a building block for the synthesis of novel fluorophores.

Through derivatization, primarily via cross-coupling reactions at the bromine position, it is possible to extend the pi-conjugated system of the aromatic ring, a common strategy for tuning the fluorescence properties of a molecule. For example, coupling with a fluorescent aromatic boronic acid via the Suzuki reaction could yield a new, larger fluorophore with potentially interesting photophysical properties. The aldehyde functionality, once deprotected, can be used to attach the recognition element or to modulate the electronic properties of the fluorophore. The synthesis of fluorescent probes often involves the use of functionalized benzaldehydes. nih.govsemanticscholar.orgrsc.org

Development of Novel Catalytic Ligands from Compound Derivatives

In the field of catalysis, the performance of a metal catalyst is often dictated by the chemical structure of the ligand that coordinates to the metal center. The this compound molecule can be envisioned as a precursor for the synthesis of novel ligands.

A common strategy for ligand synthesis involves the introduction of a coordinating group, such as a phosphine (B1218219), onto an aromatic backbone. The bromine atom on the subject compound is an ideal site for such a modification. Palladium-catalyzed phosphination of aryl bromides is a well-established method for the synthesis of aryl phosphines, which are a major class of ligands for transition metal catalysis. nih.govrsc.orgacs.orgorganic-chemistry.orgacs.org

Once the phosphine group is installed, the dioxolane can be deprotected to reveal the aldehyde. This aldehyde can then be used to introduce a second coordinating group, for example, by condensation with a chiral amine to form a chiral P,N-ligand. The fluorine and methoxy substituents on the phenyl ring can be used to fine-tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst it coordinates to.

Table 2: Potential Ligand Synthesis Strategy

| Step | Reaction | Reagents | Resulting Functionality |

|---|---|---|---|

| 1 | Phosphination | HP(R)2, Pd catalyst | Arylphosphine |

| 2 | Deprotection | Acid | Benzaldehyde |

| 3 | Condensation | Chiral amine | Chiral P,N-ligand scaffold |

Integration into Material Science Applications

The unique substitution pattern of this compound also presents opportunities in the field of material science, particularly in the synthesis of novel polymers.

To be used as a monomer in polymer synthesis, a molecule typically needs to have at least two reactive sites that can link together to form a polymer chain. Through chemical modification, this compound can be converted into such a difunctional monomer.

For example, the bromine atom can be converted into a boronic ester via a Miyaura borylation. Deprotection of the dioxolane would then yield a molecule with a boronic ester at one end and a benzaldehyde at the other. This difunctional monomer could then undergo polycondensation reactions with other suitable comonomers to form novel aromatic polymers. gdckulgam.edu.infarabi.universitymelscience.comresearchgate.netyoutube.com The resulting polymers would have fluoro and methoxy side groups, which could impart desirable properties such as thermal stability, altered solubility, and specific optical properties.

Alternatively, the dioxolane ring itself can, under certain conditions, undergo ring-opening polymerization. rsc.orgelsevierpure.comresearchgate.netmanchester.ac.ukrsc.org While this is more common for dioxolane derivatives with specific activating groups, the possibility of incorporating the core structure of the subject compound into a polymer backbone through this mechanism could be explored.

Building Blocks for Supramolecular Assemblies

The unique electronic and steric features of this compound make it an attractive candidate for the design and synthesis of supramolecular assemblies. The formation of these complex, non-covalently bonded structures is driven by specific intermolecular interactions, and the functional groups on the phenyl ring of this compound can act as powerful directional synthons.

Halogen Bonding: A key interaction that can be exploited is halogen bonding. nih.gov This is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The bromine atom at the 3-position of the phenyl ring is a particularly effective halogen bond donor. The strength of this interaction can be tuned, and it is known to be highly directional, making it a valuable tool for the precise construction of supramolecular architectures in crystal engineering. nih.govnih.gov The presence of the electron-withdrawing fluorine and the electron-donating methoxy group modifies the electrostatic potential of the bromine atom, allowing for fine control over the strength and geometry of the halogen bonds formed. This directed interaction can be used to guide the self-assembly of molecules into predictable patterns, such as tapes, sheets, or three-dimensional networks.

Other Non-covalent Interactions: Beyond halogen bonding, the aromatic ring itself provides a platform for π-π stacking interactions. The electron distribution in the phenyl ring, influenced by its substituents, can lead to favorable face-to-face or edge-to-face stacking arrangements, further stabilizing the supramolecular construct. Additionally, the oxygen atoms of the methoxy and dioxolane groups can act as hydrogen bond acceptors, adding another layer of control over the assembly process. The interplay of these various non-covalent forces—halogen bonding, π-π stacking, and hydrogen bonding—offers a rich landscape for the design of complex materials with potentially novel electronic or photophysical properties.

The general strategy involves designing molecular components that can recognize and bind to each other through these specific interactions. By modifying the substituents on the phenyl ring or by introducing other functional groups after deprotection of the dioxolane, it is possible to program the self-assembly process to create materials with desired topologies and functions.

Exploration of Potential Biological Interactions in Vitro and in Silico Studies Only

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

In silico techniques such as molecular docking and molecular dynamics are instrumental in predicting how "2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane" might interact with various biological macromolecules. These computational methods provide insights into the energetics and geometry of potential binding.

Molecular docking simulations are employed to predict the preferred binding orientation of "this compound" within the active sites of various proteins. These predictions are based on scoring functions that estimate the binding affinity. For instance, docking studies on analogous compounds containing a substituted phenyl ring and a dioxolane moiety suggest potential interactions with receptors and enzymes. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding and hydrophobic interactions, while the methoxy (B1213986) group and the dioxolane ring's oxygen atoms may form hydrogen bonds with amino acid residues in a binding pocket.

Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. This provides a more realistic model of the potential interactions and the stability of the binding.

| Computational Method | Predicted Interaction Type | Potential Interacting Moieties |

| Molecular Docking | Halogen Bonding | Bromine, Fluorine |

| Molecular Docking | Hydrogen Bonding | Methoxy group, Dioxolane oxygens |

| Molecular Docking | Hydrophobic Interactions | Phenyl ring |

| Molecular Dynamics | Complex Stability Assessment | Entire Ligand-Protein Complex |

The specificity of "this compound" for a particular biological target can be assessed in silico by performing docking studies against a panel of different proteins. By comparing the predicted binding affinities, it is possible to identify which targets the compound is most likely to interact with. The unique substitution pattern on the phenyl ring—a bromine atom, a fluorine atom, and a methoxy group—is expected to play a crucial role in determining its specificity. These substituents create a distinct electronic and steric profile that can favor binding to specific protein cavities while preventing effective binding to others.

Enzyme Inhibition Assays in Cell-Free and Non-Clinical Cell-Based Systems for Mechanistic Research

While direct enzyme inhibition data for "this compound" is not extensively documented, studies on structurally similar compounds provide a basis for hypothesizing its potential inhibitory activities. For example, various molecules containing a dioxolane ring have been investigated for their effects on different enzymes.

To ascertain the potential enzyme inhibitory effects of "this compound," a series of in vitro enzyme inhibition assays would be necessary. These assays, conducted in cell-free systems, would allow for the direct measurement of the compound's effect on enzyme activity without the complexities of cellular uptake and metabolism.

| Enzyme Class | Potential for Inhibition (Hypothetical) | Rationale based on Structural Analogs |

| Kinases | Moderate | Phenyl-substituted heterocycles are common kinase inhibitor scaffolds. |

| Proteases | Low to Moderate | The compound lacks typical protease-interacting functional groups. |

| Phosphatases | Low | Unlikely to interact with the phosphate-binding pocket. |

Receptor Binding Studies in Non-Clinical Contexts for Fundamental Molecular Recognition

The potential for "this compound" to bind to various receptors can be investigated using radioligand binding assays. These experiments measure the displacement of a known radiolabeled ligand from its receptor by the test compound, providing a measure of the compound's binding affinity.

Research on other 1,3-dioxolane-based ligands has demonstrated their ability to interact with specific receptors. For instance, certain derivatives have been shown to act as antagonists for α1-adrenoceptor subtypes. nih.gov Another study highlighted that some 1,3-dioxolane-based compounds can be potent and selective 5-HT1A receptor agonists. nih.gov These findings suggest that the 1,3-dioxolane (B20135) scaffold can be a key element for receptor recognition and that "this compound" might exhibit affinity for certain receptor types.

Structure-Activity Relationship (SAR) Studies on Derivatives within Defined Biological Pathways (non-clinical)

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how specific structural modifications influence their biological activity. While SAR studies specifically centered on "this compound" are not available, insights can be drawn from research on similar chemical classes.

Future Perspectives and Emerging Research Directions for 2 3 Bromo 5 Fluoro 2 Methoxyphenyl 1,3 Dioxolane

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of dioxolanes and their precursors is undergoing a significant shift towards environmentally benign practices. Future research on 2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolane is expected to focus on adopting green chemistry principles to minimize environmental impact. Traditional synthesis often relies on petroleum-derived solvents and catalysts, contributing to a larger environmental footprint. rsc.org Innovations are anticipated in the use of bio-based reaction media and catalysts derived from renewable sources. rsc.orgrwth-aachen.de For instance, methods using biomass-derived starting materials like glycerol (B35011) and furfural (B47365) have been developed for dioxolane synthesis, sometimes under solvent-free conditions. nih.gov

Key areas for development include:

Catalyst Innovation: Moving away from harsh acid catalysts towards solid acid catalysts, zeolites, or even biocatalysts that offer higher selectivity and easier separation.

Alternative Solvents: The use of bio-based solvents, such as those derived from lactic acid and formaldehyde, could replace traditional volatile organic compounds. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as utilizing carbon dioxide as a C1 source for the dioxolane ring formation. rwth-aachen.de

| Feature | Conventional Method | Potential Green/Sustainable Method |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acids, biocatalysts, ruthenium molecular catalysts. rwth-aachen.de |

| Solvent | Toluene (B28343), Hexane | Bio-based solvents (e.g., cyclopentyl methyl ether), solvent-free conditions. rwth-aachen.denih.gov |

| Starting Materials | Petrochemical-based | Bio-derived diols, CO₂ as a carbon source. rwth-aachen.de |

| Energy Input | High-temperature reflux | Milder reaction temperatures, catalysis-driven efficiency. nih.gov |

| Waste Generation | Neutralization waste, solvent waste | Minimal waste, catalyst recycling. |

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals. mdpi.comuc.pt The synthesis of this compound is an ideal candidate for adaptation to flow chemistry platforms. A continuous process would involve pumping the precursor, 3-bromo-5-fluoro-2-methoxybenzaldehyde (B1529841), and ethylene (B1197577) glycol through a heated reactor containing an immobilized catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. thieme-connect.de

Furthermore, the integration of flow chemistry with automated synthesis platforms, sometimes referred to as "chemputers," can accelerate reaction optimization and the creation of compound libraries. fu-berlin.deresearchgate.net These systems can autonomously vary reaction conditions and use in-line analysis to identify optimal synthetic protocols. researchgate.net For a molecule like this compound, an automated platform could rapidly screen different catalysts, temperatures, and flow rates to maximize yield and throughput, a process that would be significantly more time-consuming in traditional batch mode. nih.govdurham.ac.uk

| Parameter | Description | Advantage in Flow Synthesis |

| Reaction Time | Time reactants spend in the reaction zone (residence time). | Precisely controlled, from seconds to minutes, improving productivity. thieme-connect.de |

| Temperature | Operating temperature of the reactor. | Superior heat transfer allows for safe use of highly exothermic reactions. |

| Mixing | Efficiency of reactant combination. | Enhanced mass transfer due to small channel dimensions leads to faster reactions. |

| Catalyst | Immobilized catalyst in a packed-bed reactor. | Simplifies purification, allows for catalyst reuse, and reduces contamination. researchgate.net |

| Scalability | Ease of increasing production volume. | Achieved by running the system for longer periods or "numbering up" reactors. |

Discovery of Unprecedented Reactivity Profiles and Transformations

The specific arrangement of substituents on the phenyl ring of this compound opens avenues for exploring novel chemical transformations. The bromine atom is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents. The electronic effects of the adjacent methoxy (B1213986) group and the fluorine atom can modulate the reactivity of the C-Br bond, potentially leading to unique selectivity.

Future research could explore:

Metal-Catalyzed Cross-Coupling: Systematically investigating the utility of the bromine atom for constructing complex molecular architectures, which are valuable in medicinal chemistry and materials science.

Directed Ortho-Metalation: Using the methoxy or dioxolane groups to direct lithiation or other metalation reactions to specific positions on the aromatic ring, enabling further functionalization.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the fluorine or bromine atom by various nucleophiles, a reaction activated by the electron-withdrawing nature of the ring's substituents.

Acetal (B89532) Deprotection and Derivatization: The 1,3-dioxolane (B20135) group serves as a protecting group for the aldehyde. Its removal under acidic conditions would liberate the highly reactive 3-bromo-5-fluoro-2-methoxybenzaldehyde for subsequent reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations.

| Reaction Type | Reactive Site | Potential Product Class |

| Suzuki Coupling | Carbon-Bromine Bond | Biaryl compounds |

| Heck Reaction | Carbon-Bromine Bond | Substituted alkenes |

| Sonogashira Coupling | Carbon-Bromine Bond | Aryl alkynes |

| Acidic Hydrolysis | 1,3-Dioxolane Ring | Aromatic aldehydes |

| Directed ortho-Metalation | C-H bond adjacent to methoxy group | Further substituted phenyl rings |

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical processes. The application of Process Analytical Technology (PAT), particularly in situ spectroscopic techniques, allows for real-time monitoring of chemical reactions without the need for sampling. spectroscopyonline.commt.com Future studies on the synthesis of this compound could greatly benefit from these advanced methods.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real time. spectroscopyonline.comsolubilityofthings.com For instance, during the formation of the dioxolane ring, FTIR spectroscopy could monitor the disappearance of the characteristic aldehyde carbonyl (C=O) stretching vibration and the concurrent appearance of the C-O-C stretching vibrations of the acetal. sydney.edu.au This data provides immediate insight into reaction progress, enabling precise endpoint determination and the development of robust kinetic models. spectroscopyonline.com Such techniques are especially powerful when combined with flow chemistry, providing continuous quality control. mt.com

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| FTIR Spectroscopy | Vibrational modes of functional groups. | Tracking disappearance of aldehyde C=O peak and appearance of dioxolane C-O peaks. |

| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds. solubilityofthings.com | Complementary to FTIR, useful for monitoring aromatic ring substitutions. |

| NMR Spectroscopy | Nuclear spin states, providing detailed structural information. sydney.edu.au | Identifying reactants, intermediates, and products to elucidate reaction mechanisms. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions. | Detecting transient intermediates and confirming product molecular weight. |

Expansion into New Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for applications in emerging interdisciplinary fields beyond traditional organic synthesis.

Bio-orthogonal Chemistry: Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org While not inherently bio-orthogonal, the compound can serve as a versatile scaffold. The bromine atom can be functionalized via cross-coupling to attach a bio-orthogonal handle, such as an azide (B81097) or a strained alkyne. acs.orgescholarship.org This would transform the molecule into a chemical reporter or probe for labeling and visualizing biomolecules in living cells, a key technique in chemical biology for studying processes like glycan, protein, and lipid metabolism. wikipedia.orgnih.gov

Nanotechnology: In materials science and nanotechnology, functionalized aromatic compounds are fundamental building blocks. The halogen atoms (bromine and fluorine) on the phenyl ring can influence intermolecular interactions, potentially enabling the self-assembly of these molecules into ordered structures on surfaces. Furthermore, this compound could serve as a precursor for synthesizing ligands to stabilize and functionalize metal nanoparticles or as a monomer for creating advanced polymers with tailored electronic or physical properties for use in sensors or organic electronics.

| Interdisciplinary Field | Potential Role of the Compound | Example Application |

| Bio-orthogonal Chemistry | Precursor to a chemical probe after functionalization. website-files.com | Derivatization with an azide for use in Staudinger ligation or click chemistry to label proteins or glycans within a cell. acs.orgescholarship.org |

| Nanotechnology | Ligand for nanoparticles or monomer for functional polymers. | Creating surface-functionalized gold nanoparticles for sensing applications. |

| Medicinal Chemistry | Core scaffold for drug discovery programs. | Synthesis of analogues for screening as enzyme inhibitors or receptor modulators. |

| Materials Science | Building block for organic electronic materials. | Incorporation into conjugated polymers for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |

Q & A

Q. Structural Confirmation :

- NMR Spectroscopy : H and C NMR are used to verify the dioxolane ring (δ 4.0–5.5 ppm for protons) and substituent positions .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., CHBrFO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction may be employed, as seen in related dioxolane derivatives .

Advanced Question: How can reaction conditions be optimized to improve yield in the bromination step?

Methodological Answer:

Optimization involves:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination, as excessive heat promotes debromination or ring-opening .

- Catalyst Selection : Lewis acids like FeBr enhance regioselectivity for bromine placement at the 3-position .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) stabilize intermediates, while non-polar solvents reduce hydrolysis of the dioxolane ring .

Q. Mechanistic Study Design :

Isotopic Labeling : Use O-labeled dioxolane to track ring-opening during substitution.

DFT Calculations : Model transition states to predict regioselectivity, leveraging software like Gaussian .

Basic Question: What purification challenges are associated with this compound, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of brominated byproducts (e.g., di-brominated analogs) during column chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) on silica gel, monitoring with TLC (R = 0.3–0.5). For persistent impurities, recrystallization from ethanol/water mixtures improves purity .

Advanced Question: How is the compound’s acetylcholinesterase (AChE) inhibition activity evaluated, and what structural features enhance potency?

Methodological Answer:

- Assay Protocol :

- Ellman’s Method : Measure thiocholine production from acetylthiocholine at 412 nm. IC values are calculated using enzyme kinetics .

- Molecular Docking : Align the compound’s structure with AChE’s active site (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86) .

Q. Structure-Activity Relationship (SAR) :

- Fluorine at 5-position : Enhances binding via hydrophobic interactions with Phe295.

- Methoxy Group : Improves solubility without sacrificing affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.